Formaldoxime hydrochloride

Description

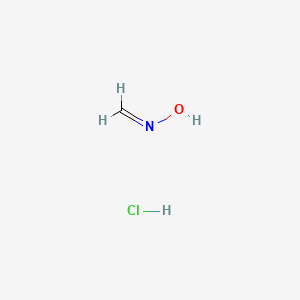

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylidenehydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO.ClH/c1-2-3;/h3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGCJNWNSDXSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883976 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3473-11-8 | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3473-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde, oxime, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxymethaniminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Formaldoxime hydrochloride synthesis from formaldehyde and hydroxylamine

An In-depth Technical Guide to the Synthesis of Formaldoxime Hydrochloride

Abstract

Formaldoxime (H₂C=NOH), the simplest oxime, is a versatile chemical intermediate with applications in organic synthesis and analytical chemistry.[1] However, its utility is hampered by its inherent instability; the pure monomer, a colorless liquid, readily polymerizes into a stable, cyclic trimer.[2][3] To overcome this, formaldoxime is almost always prepared and handled as its hydrochloride salt ([H₂C=N(H)OH]⁺Cl⁻), a stable, white crystalline solid.[3] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from formaldehyde and hydroxylamine hydrochloride. It delves into the reaction mechanism, offers a detailed step-by-step protocol, outlines critical safety considerations, and discusses characterization and storage, providing researchers and drug development professionals with a self-validating system for its reliable preparation.

Foundational Principles: The Chemistry of Oxime Formation

The synthesis of formaldoxime from formaldehyde and hydroxylamine is a classic example of a condensation reaction, specifically the formation of an imine derivative (an oxime) from a carbonyl compound. The reaction proceeds via nucleophilic addition to the carbonyl group.

Mechanism Causality: The reaction is typically initiated by liberating free hydroxylamine (NH₂OH) from its more stable hydrochloride salt using a base.[4] The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. This initial nucleophilic attack forms a tetrahedral intermediate, a carbinolamine. This intermediate is unstable and rapidly eliminates a molecule of water, a process often facilitated by mild acid catalysis, to form the final C=N double bond of the oxime.[5] The final product is then protonated by hydrochloric acid to yield the stable hydrochloride salt.

Diagram of the Reaction Mechanism:

References

chemical properties and structure of Formaldoxime hydrochloride

An In-Depth Technical Guide to Formaldoxime Hydrochloride: Properties, Synthesis, and Key Applications

Abstract

Formaldoxime (H₂C=NOH), the simplest aldoxime, is a versatile and reactive organic compound with significant utility in both analytical chemistry and synthetic methodologies. Due to the inherent instability and tendency of the free base to polymerize, it is most commonly prepared, stored, and utilized as its more stable crystalline salt, this compound ([H₂C=N(H)OH]⁺Cl⁻). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and stability of this compound. We will delve into its principal applications, offering field-proven, step-by-step protocols for its use as a chromogenic reagent in the spectrophotometric determination of manganese and exploring its role as a valuable intermediate in organic synthesis. This document is intended as a critical resource for researchers, analytical scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Physicochemical Properties and Molecular Structure

This compound, systematically named N-hydroxymethaniminium chloride, is a water-soluble, crystalline solid.[1][2] Its stability in this salt form contrasts sharply with the free oxime, a colorless liquid that readily polymerizes into a cyclic trimer.[3][4][5] The hydrochloride salt serves as a reliable and practical source of monomeric formaldoxime for aqueous reactions.

Core Properties

The essential physicochemical data for this compound and its corresponding free oxime are summarized in the table below. It is critical to distinguish between the properties of the salt and the free base, as they differ significantly.

| Property | Value | Notes and References |

| IUPAC Name | N-hydroxymethaniminium chloride | For the hydrochloride salt.[6] |

| Synonyms | Formaldehyde oxime hydrochloride, Formoxime HCl | [1][2] |

| CAS Number | 3473-11-8 | For the hydrochloride salt.[2][7] |

| Molecular Formula | CH₄ClNO | [2][6] |

| Molecular Weight | 81.50 g/mol | [1][2] |

| Appearance | White to yellow or orange crystalline powder/solid. | [2][8] |

| Melting Point | Not consistently reported for the monomer salt. | A melting point of 128 °C is cited for CAS 62479-72-5, which corresponds to the trimer hydrochloride.[8] |

| Solubility | Soluble in water and other polar solvents. | [1] The free oxime is highly water-soluble (170 g/L at 20 °C).[3][4] |

| pKa | 11.10 ± 0.10 (Predicted) | For the free oxime (H₂C=NOH).[4][9] |

Molecular Structure

This compound exists as an ionic salt, comprising the N-hydroxymethaniminium cation and a chloride anion. The positive charge is localized on the protonated nitrogen atom.

Caption: Molecular structure of this compound.

Synthesis and Preparation

The synthesis of formaldoxime is a straightforward condensation reaction between formaldehyde and hydroxylamine.[4][9] In practice, to generate the more stable hydrochloride salt or an aqueous solution for immediate use, hydroxylamine hydrochloride is used as the starting material. The reaction is typically performed in an aqueous medium at low temperatures to control its exothermicity and minimize side reactions.

Laboratory-Scale Protocol for Aqueous Formaldoxime Solution

This protocol describes the in-situ generation of an aqueous formaldoxime solution from its hydrochloride salt precursor, suitable for applications like the determination of manganese.

Causality: The use of hydroxylamine hydrochloride provides both the hydroxylamine nucleophile and the acid necessary to form the stable protonated oxime. A base (e.g., NaOH or NH₄OH) is then added to neutralize the solution to the optimal pH required for subsequent analytical reactions, effectively generating the free oxime in solution just before its use.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Formaldehyde solution (37% w/w in water)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Distilled or deionized water

-

Ice bath

Procedure:

-

In a suitable flask, dissolve the required amount of hydroxylamine hydrochloride in distilled water.

-

Cool the flask in an ice bath to below 10 °C. This is crucial as the subsequent reaction is exothermic.

-

While maintaining the low temperature and stirring continuously, slowly add the formaldehyde solution to the hydroxylamine hydrochloride solution.

-

After the addition is complete, carefully add a base (e.g., NaOH solution) dropwise to neutralize the hydrochloric acid and adjust the pH to the desired level for the specific application.[9] The resulting solution contains formaldoxime and is typically used immediately.

Caption: Workflow for the synthesis of an aqueous Formaldoxime solution.

Stability and Chemical Reactivity

The key feature governing the chemistry of formaldoxime is the stability of the hydrochloride salt versus the reactivity of the free oxime.

-

Polymerization: In its pure, liquid form, free formaldoxime (H₂C=NOH) is unstable and readily undergoes polymerization to form a cyclic trimer (1,3,5-trihydroxy-1,3,5-triazinane).[3][5] This makes handling the pure compound impractical.

-

Aqueous Stability: Aqueous solutions of formaldoxime are significantly more stable, especially when kept cool and in the dark.[4] The hydrochloride salt is a stable, solid precursor that can be stored for extended periods.[1]

-

Reactivity with Carbonyls: As an oxime, it can participate in exchange reactions with other aldehydes and ketones, although its primary use is not in this capacity.

-

Complexation: The nitrogen and oxygen atoms can act as ligands, forming colored complexes with various metal ions. This property is the basis for its primary analytical application.[3]

Application in Analytical Chemistry: Spectrophotometric Determination of Manganese

The most prominent analytical application of this compound is in the colorimetric determination of manganese. This method is sensitive, rapid, and applicable to a wide range of water samples, including surface and drinking water.[10]

Principle: In an alkaline medium (pH 9.5-10.5), formaldoxime reacts with manganese (in all its oxidation states after a reduction step) to form a stable, water-soluble, orange-red colored complex.[10][11] The intensity of the color, measured spectrophotometrically at a wavelength maximum of approximately 450 nm, is directly proportional to the manganese concentration.[10][11]

Self-Validating Protocol for Total Manganese in Water

This protocol is designed to be robust and self-validating by incorporating steps to mitigate common interferences, ensuring accurate quantification. The primary interference is from iron, which also forms a colored complex with formaldoxime.[3][11] This is overcome by adding a masking agent, such as EDTA, after the manganese complex has formed.[3][11]

Reagents:

-

Formaldoxime Reagent Solution: Dissolve 40 g of hydroxylamine hydrochloride (NH₂OH·HCl) in ~500 mL of deionized water. Add 20 mL of 37% formaldehyde solution. Dilute to a final volume of 1 L with deionized water. Store in a dark bottle at 4°C. This solution is stable for at least two weeks.[11]

-

Ammonium Hydroxide Buffer: Dilute 100 mL of concentrated (25%) ammonium hydroxide to 1 L with deionized water.[11]

-

EDTA Solution: Dissolve 10 g of disodium EDTA in deionized water and dilute to 1 L.

-

Manganese Standard Stock Solution (e.g., 100 mg/L): Use a commercially available certified standard or prepare by dissolving a known mass of a manganese salt (e.g., MnSO₄·H₂O) in deionized water with a trace amount of acid.

-

Working Standard Solutions: Prepare a series of standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution.

Experimental Workflow:

-

Sample Preparation: For total manganese, a pre-reduction step may be required to convert all manganese species to Mn(II). Acid digestion can also be employed for samples with high organic content.[10][11] For dissolved manganese, filter the sample through a 0.45 µm filter.

-

Reaction: To a 50 mL volumetric flask, add 25 mL of the sample or standard.

-

Color Development: Add 1 mL of the Formaldoxime Reagent Solution, followed immediately by 2 mL of the Ammonium Hydroxide Buffer. Mix thoroughly. The orange-red color will develop within seconds.

-

Interference Masking: Allow the color to develop for at least 2 minutes. Then, add 1 mL of the EDTA solution to complex and mask any interfering iron.[11]

-

Measurement: Dilute the solution to the 50 mL mark with deionized water and mix. Measure the absorbance at 450 nm against a reagent blank (prepared using 25 mL of deionized water instead of the sample). The color is stable for at least 30 minutes.

-

Calibration and Quantification: Construct a calibration curve by plotting the absorbance of the working standards against their concentrations. The manganese concentration of the unknown sample is determined from its absorbance using the linear regression equation derived from the calibration curve.

Caption: Experimental workflow for spectrophotometric determination of Manganese.

Applications in Organic Synthesis

Beyond its analytical uses, this compound is a valuable reagent in organic synthesis.

-

Synthesis of Aryl Aldehydes: It is used for the conversion of aryl diazonium salts into the corresponding aryl aldehydes. This reaction provides a method to introduce a formyl group onto an aromatic ring.[3][5] The process involves the reaction of the diazonium salt with formaldoxime, followed by hydrolysis of the resulting oxime intermediate.

-

1,3-Dipolar Cycloadditions: As a nitrone equivalent, formaldoxime can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes. This is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolidines, which are important scaffolds in medicinal chemistry.[4][8]

-

Formation of Oximes: It serves as a reagent for the formation of other oximes, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Minimize dust generation and avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 4. FORMOXIME | 75-17-2 [chemicalbook.com]

- 5. Formaldoxime - Wikipedia [en.wikipedia.org]

- 6. Formaldehyde, oxime, hydrochloride (1:1) | CH4ClNO | CID 20257314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3473-11-8 [chemicalbook.com]

- 8. This compound, 97% | 62479-72-5 | www.ottokemi.com [ottokemi.com]

- 9. Formaldoxime Reagent for Research Applications [benchchem.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. pl.hach.com [pl.hach.com]

The Cornerstone of Condensation: An In-depth Technical Guide to the Mechanism of Formaldoxime Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oximes and the Simplicity of Formaldoxime

Oximes, a class of organic compounds characterized by the functional group RR'C=NOH, are pivotal intermediates in synthetic organic chemistry.[1] Their utility ranges from the synthesis of amides via the Beckmann rearrangement and nitriles through dehydration to their role as protecting groups for carbonyl compounds.[2][3] Furthermore, oximes and their derivatives exhibit a wide array of biological activities, making them valuable scaffolds in drug discovery.

Formaldoxime (H₂C=NOH) is the simplest oxime, derived from formaldehyde.[4] Despite its structural simplicity, it serves as a versatile reagent. However, pure formaldoxime is a colorless liquid that readily polymerizes into a cyclic trimer.[4][5] For practical applications, it is typically handled as a more stable aqueous solution or as its hydrochloride salt (CH₂NOH·HCl).[5][6] Understanding the mechanism of its formation is fundamental to controlling its synthesis and leveraging its reactivity in further chemical transformations.

This technical guide provides a comprehensive exploration of the mechanism of formaldoxime formation, with a particular focus on the reaction utilizing formaldoxime hydrochloride's precursors: formaldehyde and hydroxylamine hydrochloride. We will delve into the underlying principles that govern this condensation reaction, provide a detailed experimental protocol, and present key data to support a thorough understanding of this foundational process.

The Core Mechanism: A Tale of Two Steps

The formation of formaldoxime from formaldehyde and hydroxylamine is a classic example of a condensation reaction, proceeding through a two-stage mechanism: nucleophilic addition followed by dehydration.[7] This reaction is typically acid-catalyzed, and the pH of the reaction medium plays a critical role in its rate.[7]

Stage 1: Nucleophilic Addition and the Formation of a Tetrahedral Intermediate

The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of formaldehyde.[7][8] In the case of using hydroxylamine hydrochloride, the hydroxylamine is protonated. A weak base is often added to liberate the free hydroxylamine, which is the active nucleophile.

The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[7] This step is followed by proton transfers to neutralize the nitrogen and prepare the hydroxyl group for elimination.[7]

Stage 2: Acid-Catalyzed Dehydration - The Birth of the Oxime

The carbinolamine intermediate is inherently unstable and readily undergoes dehydration to yield the final oxime product.[7] The presence of an acid catalyst is crucial in this step. The acid protonates the hydroxyl group on the original carbonyl carbon, converting it into a good leaving group (water).[2][7] Subsequently, the lone pair of electrons on the adjacent nitrogen atom pushes down to form a double bond with the carbon, expelling the water molecule. A final deprotonation step regenerates the acid catalyst and yields the neutral formaldoxime.[7]

The overall mechanism can be visualized as follows:

Caption: Mechanism of Formaldoxime Formation

The Critical Role of pH in Oxime Formation

The rate of oxime formation is highly dependent on the pH of the reaction medium.[7] The reaction requires a delicate balance. In strongly acidic conditions, the hydroxylamine nucleophile is excessively protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, in strongly basic conditions, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. Therefore, the reaction is typically carried out in a weakly acidic medium (pH 4-6) to ensure both a sufficient concentration of the free hydroxylamine nucleophile and effective acid catalysis for the dehydration step.[8][9]

Experimental Protocol: Synthesis of an Aqueous Formaldoxime Solution

This protocol outlines a standard laboratory procedure for the synthesis of an aqueous solution of formaldoxime from formaldehyde and hydroxylamine hydrochloride.[5] This in-situ generation is a common strategy to circumvent the isolation of the unstable pure monomer.[9]

Materials:

-

Formaldehyde solution (37% in water)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)[10]

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beaker

-

pH indicator paper or pH meter

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of distilled water. The concentration can be adjusted based on the desired final concentration of the formaldoxime solution.

-

Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction. This helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Formaldehyde: While stirring, slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution.

-

Neutralization: In a separate beaker, prepare a solution of sodium hydroxide in water. Carefully add the sodium hydroxide solution dropwise to the reaction mixture. Monitor the pH of the solution using pH paper or a pH meter, adjusting to a weakly acidic range (pH 4-6). This step neutralizes the hydrochloric acid and liberates the free hydroxylamine for the reaction.

-

Reaction Completion: The resulting solution contains formaldoxime. For many applications, this aqueous solution can be used directly.

Self-Validation and In-Process Controls:

-

Temperature Monitoring: Throughout the addition of formaldehyde and sodium hydroxide, the temperature should be closely monitored and maintained at a low level to prevent the polymerization of formaldoxime.

-

pH Control: Precise control of the pH is critical for optimal reaction kinetics. Regular monitoring and adjustment are necessary.

-

Visual Observation: The formation of a clear solution indicates the successful generation of formaldoxime in the aqueous medium. The appearance of cloudiness or precipitate may suggest polymerization.[9]

Spectroscopic Characterization of Formaldoxime

The synthesized formaldoxime can be characterized using various spectroscopic techniques to confirm its structure.

| Spectroscopic Technique | Key Observations for Formaldoxime |

| ¹H NMR | In CDCl₃, characteristic doublets for the two H-C=N protons can be observed around 6.48 and 7.05 ppm. A broad singlet for the N-OH proton is also expected.[11] |

| ¹³C NMR | A signal for the C=N carbon is typically observed around 138.8 ppm in CDCl₃.[11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (~3600 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O stretch (~945 cm⁻¹).[1][3] |

| UV-Vis Spectroscopy | Absorption bands arising from n → π* and π → π* electronic transitions associated with the C=N chromophore are expected.[11] |

Applications in Research and Development

Formaldoxime's utility extends to various areas of chemical research and drug development:

-

Organic Synthesis: It is a key reagent for converting aryl diazonium salts to aryl aldehydes.[5][6]

-

Analytical Chemistry: Formaldoxime serves as a ligand for the detection of various metal ions, such as manganese and iron.[6][12] Its reaction with formaldehyde is also the basis for some analytical methods for formaldehyde detection.[13]

-

Derivatization Reagent: It can be used to derivatize carbonyl compounds to enhance their stability and volatility for analytical purposes, although it is less common than reagents like 2,4-dinitrophenylhydrazine (DNPH).[8]

Conclusion

The formation of formaldoxime from formaldehyde and hydroxylamine hydrochloride is a fundamentally important reaction in organic chemistry. A thorough understanding of its two-step mechanism, the critical influence of pH, and appropriate handling procedures are essential for its successful synthesis and application. This guide provides the necessary technical insights for researchers, scientists, and drug development professionals to effectively utilize this simple yet versatile oxime in their work. By mastering the principles outlined herein, the scientific community can continue to unlock the full potential of formaldoxime and its derivatives in a wide range of chemical and pharmaceutical applications.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. Formaldoxime - Wikipedia [en.wikipedia.org]

- 5. Formaldoxime Reagent for Research Applications [benchchem.com]

- 6. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. An automatic, modified formaldoxime method for determining low concentrations of manganese in water containing iron - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Formaldoxime hydrochloride reaction with aryl diazonium salts mechanism

An In-Depth Technical Guide to the Reaction of Formaldoxime Hydrochloride with Aryl Diazonium Salts

Introduction: Unraveling a Niche Transformation

The reaction between aryl diazonium salts and this compound represents a fascinating, albeit less-documented, intersection of classical organic reactivity. Aryl diazonium salts are renowned as versatile intermediates, primarily serving as potent electrophiles in azo coupling reactions or as precursors to aryl radicals under appropriate conditions. Formaldoxime, the simplest of the oximes, possesses a nucleophilic nitrogen atom and a C=N double bond susceptible to addition reactions. The hydrochloride salt ensures its stability and solubility in aqueous media.

This guide provides a deep dive into the plausible mechanistic pathways governing this reaction. As a Senior Application Scientist, my objective is to move beyond a simple description and explore the underlying principles that dictate the reaction's outcome. We will dissect the most probable mechanisms—a radical-mediated pathway and an electrophilic azo coupling—and propose a self-validating experimental framework to discern the dominant pathway.

Plausible Mechanistic Pathways

Given the dual reactivity of aryl diazonium salts, two primary mechanistic routes are considered the most viable for their reaction with formaldoxime. The specific reaction conditions, such as solvent, temperature, pH, and the presence of metal catalysts, will likely determine which pathway prevails.

Mechanism 1: The Aryl Radical Addition Pathway

Aryl diazonium salts can undergo homolytic cleavage to release dinitrogen gas and form a highly reactive aryl radical (Ar•). This process can be initiated thermally, photochemically, or through redox catalysis. Once formed, this radical can add across the π-system of the formaldoxime C=N double bond.

The key steps are:

-

Initiation: Formation of the Aryl Radical. The aryl diazonium salt decomposes, often facilitated by a one-electron reductant (like Cu(I) in a Sandmeyer-type reaction) or thermal induction, to yield the aryl radical, nitrogen gas, and a salt.

-

Propagation: Radical Addition. The electrophilic aryl radical attacks the electron-rich C=N double bond of formaldoxime. The addition likely occurs at the carbon atom, which would generate a more stable nitrogen-centered radical.

-

Termination/Product Formation. The resulting aminyl radical intermediate is highly reactive and can be stabilized through several pathways, most commonly via hydrogen atom abstraction from the solvent or another molecule, to yield the final arylated oxime product.

Caption: Proposed mechanism for the radical addition of an aryl radical to formaldoxime.

Mechanism 2: The Electrophilic Azo Coupling Pathway

Alternatively, the aryl diazonium cation can act as a potent electrophile, particularly under neutral to slightly acidic conditions which favor the diazonium form while ensuring the oxime nitrogen is sufficiently nucleophilic. This pathway is analogous to the classic formation of azo dyes.

The key steps are:

-

Electrophilic Attack. The terminal nitrogen of the aryl diazonium cation is attacked by the nucleophilic nitrogen atom of formaldoxime. This is the rate-determining step.

-

Deprotonation. A base (which could be water or another solvent molecule) removes the proton from the formaldoxime nitrogen, neutralizing the charge and forming a linear triazene-like intermediate (an N-nitroso-N-aryl-aminomethanal oxime).

-

Rearrangement/Decomposition. Such triazene-oxime adducts can be unstable. They may exist in equilibrium or undergo further reactions, such as tautomerization or fragmentation, depending on the conditions.

Caption: Proposed mechanism for the electrophilic azo coupling of an aryl diazonium salt with formaldoxime.

Experimental Design for Mechanistic Elucidation

To distinguish between these two plausible pathways, a carefully designed set of experiments is required. The protocol must be a self-validating system where the results from one experiment inform the next and collectively point towards a single mechanism.

Core Experimental Protocol

-

Preparation of Aryl Diazonium Salt:

-

Dissolve aniline (1.0 eq) in 2.5 M HCl at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir for 15-20 minutes. The resulting solution of the aryl diazonium salt is used immediately.

-

-

Reaction with this compound:

-

In a separate flask, dissolve this compound (1.2 eq) in a buffered aqueous solution at 0-5 °C.

-

Slowly add the freshly prepared aryl diazonium salt solution to the formaldoxime solution.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data-Driven Mechanistic Investigation

The following table outlines specific experimental conditions designed to favor one mechanism over the other, and the expected outcomes.

| Experiment ID | Variable Parameter | Rationale | Expected Outcome for Radical Pathway | Expected Outcome for Azo Coupling |

| EXP-01 | Baseline: pH 5-6 buffer (e.g., acetate buffer) | Establishes baseline reactivity under conditions where the diazonium salt is relatively stable but some radical decomposition can occur. | Formation of Ar-CH₂-NHOH. Potential for side products from radical dimerization (e.g., biphenyl Ar-Ar). | Formation of the azo-adduct Ar-N=N-N(OH)=CH₂. Color formation is likely. |

| EXP-02 | Radical Initiator: Add TEMPO (a radical scavenger) (0.1 eq) | TEMPO will trap any aryl radicals formed, inhibiting the radical pathway. | Significant or complete inhibition of the reaction. Detection of the Ar-TEMPO adduct by MS. | No significant effect on the reaction rate or product distribution. |

| EXP-03 | Redox Catalyst: Add CuCl (0.1 eq) | Cu(I) is a classic catalyst for the decomposition of diazonium salts into aryl radicals (Sandmeyer reaction). | A significant increase in the rate of reaction and yield of the arylated oxime product (Ar-CH₂-NHOH). Vigorous N₂ evolution. | No significant effect, or potential for complex side reactions if Cu(I) interacts with the azo adduct. |

| EXP-04 | pH Control: Run reaction at pH 8-9 (e.g., borate buffer) | Higher pH deprotonates the oxime, increasing its nucleophilicity and favoring the azo coupling mechanism. However, it also converts the diazonium salt to the less reactive diazotate anion. | Reaction is likely inhibited as the concentration of the diazonium cation decreases. | A complex result: enhanced nucleophilicity of the oxime is countered by reduced electrophilicity of the diazonium species. The reaction rate may decrease, but any product formed should be the azo-adduct. |

| EXP-05 | Solvent: Use a non-polar solvent like benzene with a phase-transfer catalyst | Favors radical mechanisms (Gomberg-Bachmann type reaction) and disfavors the ionic azo coupling mechanism. | Formation of the arylated oxime product. Biphenyl (Ar-Ar) is a very likely and significant byproduct. | Reaction is significantly inhibited or does not proceed. |

Conclusion and Future Directions

The reaction between this compound and aryl diazonium salts is a nuanced transformation with at least two chemically plausible and competing mechanistic pathways. The evidence from analogous reactions in the literature suggests that without a specific catalyst to promote radical formation (like Cu(I)), the electrophilic azo coupling pathway may be favored under standard aqueous conditions. However, the inherent instability of diazonium salts means that a background radical process can rarely be excluded entirely.

The experimental framework outlined above provides a robust and self-validating approach to elucidate the dominant mechanism. By systematically altering conditions to favor or inhibit each pathway and carefully analyzing the resulting product distribution and reaction kinetics, researchers can definitively characterize this reaction. Further investigation using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could provide direct evidence for the presence of radical intermediates, offering unequivocal support for the radical pathway if it is indeed operative.

Formaldoxime hydrochloride trimer structure and formation

An In-Depth Technical Guide to the Structure and Formation of Formaldoxime Hydrochloride Trimer

Introduction

Formaldoxime (H₂C=NOH), the simplest oxime derived from formaldehyde, is a versatile C1 building block in organic synthesis.[1][2] Despite its utility, the pure monomeric form is a colorless liquid that exhibits a strong tendency to polymerize, complicating its storage and handling.[1][3] This inherent instability is overcome by its conversion into a stable, crystalline cyclic trimer, specifically as its hydrochloride salt.[2][4] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the this compound trimer. We will dissect its molecular structure, the dynamics of its formation, validated synthesis protocols, and the analytical techniques essential for its characterization.

Part 1: The Monomer-Trimer Equilibrium

In aqueous solutions, formaldoxime exists in a dynamic equilibrium with its cyclic trimer, 1,3,5-trihydroxyhexahydro-1,3,5-triazine.[4][5] This equilibrium is not static and is highly sensitive to the surrounding chemical environment. The monomeric form, N-Hydroxymethanimine, is favored in dilute solutions, while the trimeric form predominates as the concentration increases.[5]

Several critical factors govern the position of this equilibrium:

-

Concentration: The transition from monomer to trimer is significantly concentration-dependent. Trimerization begins to occur when the formaldoxime monomer concentration reaches 15-20% by weight in an aqueous solution.[5]

-

Temperature: The formation of the trimer is an exothermic process, and thus, lower temperatures favor the trimeric state.[5] This principle is exploited in synthetic procedures where cooling is used to crystallize the trimer from the solution.

-

pH: The pH of the solution plays a pivotal role. Higher pH levels (more basic conditions) shift the equilibrium back towards the monomeric form, while acidic conditions, such as in the hydrochloride salt, stabilize the trimer.[4][5]

Caption: Monomer-Trimer equilibrium of formaldoxime.

Part 2: Structural Elucidation of the Trimer

The product commercially sold and synthetically used as "this compound" is the hydrochloride salt of the cyclic trimer.[4] Its systematic IUPAC name is 1,3,5-triazinane-1,3,5-triol hydrochloride.[6] Early investigations had to distinguish this stable cyclic entity from an insoluble, linear poly(formaldoxime).[4] Spectroscopic evidence, particularly from ¹H NMR, was crucial in confirming the hexahydro-1,3,5-triazine ring structure for the hydrochloride salt and its derivatives.[4] Upon neutralization, the free trimer base is unstable and rapidly converts to the insoluble polymer, highlighting the critical role of the hydrochloride salt in maintaining the cyclic structure.[4]

Caption: Structure of 1,3,5-trihydroxyhexahydro-1,3,5-triazine hydrochloride.

Table 1: Physicochemical Properties of this compound Trimer

| Property | Value | Reference(s) |

| CAS Number | 6286-29-9 | [6][7] |

| Molecular Formula | C₃H₁₀ClN₃O₃ | [7][8] |

| Molecular Weight | 171.58 g/mol | [7][8] |

| Appearance | White to cream crystalline solid | [6] |

| Melting Point | 127-129 °C | [8] |

| Canonical SMILES | C1N(CN(CN1O)O)O.Cl | [7] |

| InChI Key | VRHJXINSVWQXEB-UHFFFAOYSA-N | [6] |

| Storage | Hygroscopic, store at ambient temperatures | [7] |

Part 3: Synthesis and Purification Protocols

The synthesis of this compound trimer relies on the initial formation of the monomer from formaldehyde and a hydroxylamine salt, followed by controlled trimerization.[2] While traditional methods involve prolonged cooling to induce precipitation, these often result in fine precipitates that are difficult to filter and can be contaminated with inorganic salts.[5] An improved, more efficient process circumvents these issues by separating the monomer before trimerization.[5]

Experimental Protocol: Synthesis via Steam Stripping and Separate Trimerization

This method, adapted from patented improvements, provides a high-yield, salt-free product.[5] The causality behind this protocol is the separation of the volatile formaldoxime monomer from the non-volatile salts in the reaction mixture, allowing for clean precipitation of the trimer in a separate step.

Step 1: Oximation Reaction (Monomer Formation)

-

Charge a reactor equipped with a stirrer, thermometer, and addition funnels with water.

-

Add paraformaldehyde to the water.

-

Slowly add a stoichiometric excess (e.g., ~5%) of dihydroxylamine sulfate (DHS) to the slurry.

-

Neutralize the mixture by bubbling ammonia gas through it, keeping the temperature controlled. The ammonia should be slightly substoichiometric relative to the DHS to avoid excess free ammonia.[5] This forms the formaldoxime monomer in an aqueous solution of ammonium sulfate.

Step 2: Monomer Isolation via Steam Stripping

-

Heat the reaction mixture to boiling.

-

Introduce steam into the reactor to begin steam stripping. The formaldoxime monomer is volatile and will co-distill with the water.

-

Collect the distillate, which is now a purified aqueous solution of formaldoxime monomer, free from inorganic salts.

Step 3: Trimerization and Product Recovery

-

Cool the collected condensate to between 0-5 °C in an ice bath.[5] As the solution cools and the concentration of the monomer remains high, the equilibrium shifts, inducing the precipitation of the formaldoxime trimer.

-

Allow the precipitation to complete over several hours at low temperature.

-

Recover the white crystalline product by filtration.

-

Wash the filter cake with a small amount of cold methanol to displace water and then suck dry.[5]

-

Further dry the product under vacuum to obtain the final this compound trimer.

This self-validating system ensures purity because the key separation step (steam stripping) physically removes the product from potential salt contaminants before the final crystallization step.

Caption: Workflow for the synthesis of pure this compound trimer.

Part 4: Analytical Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized this compound trimer.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for demonstrating the monomer-trimer equilibrium in solution (e.g., D₂O).[4] In the trimeric form, the methylene protons of the hexahydrotriazine ring will show characteristic signals distinct from the signals of the monomeric formaldoxime.[4]

-

Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups (O-H, N-H, C-N, N-O) and provide a fingerprint to distinguish the trimer from the monomer and the linear polymer.[4]

-

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio, confirming the molecular weight of the protonated trimer.[9]

-

Assay by Titration: The purity of the hydrochloride salt can be quantitatively determined by titration of the chloride content.[6]

Part 5: Applications in Research and Development

The primary utility of this compound trimer is as a stable, solid source of formaldoxime monomer.[3] Its crystalline nature and stability at ambient temperature make it an excellent reagent, avoiding the difficulties of handling the volatile and unstable liquid monomer. In synthetic workflows, the trimer can be depolymerized in situ under appropriate pH conditions to release the monomer for reaction. A key application is in the synthesis of heterocyclic compounds, such as isoxazolidines.[13][14]

Conclusion

This compound trimer represents a chemically elegant solution to the inherent instability of its monomeric counterpart. Its structure is a cyclic 1,3,5-trihydroxyhexahydro-1,3,5-triazine ring, stabilized by protonation as a hydrochloride salt. The formation of this trimer is governed by a dynamic, condition-dependent equilibrium with the monomer. By understanding the principles behind this equilibrium, researchers can employ robust synthesis and purification protocols, such as the steam stripping method, to produce a high-purity reagent. Properly characterized, the trimer serves as a reliable and convenient source of formaldoxime, facilitating its use in advanced organic synthesis and the development of novel chemical entities.

References

- 1. Formaldoxime - Wikipedia [en.wikipedia.org]

- 2. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 3. Formaldoxime Reagent for Research Applications [benchchem.com]

- 4. publ.royalacademy.dk [publ.royalacademy.dk]

- 5. US4680394A - Method of preparing formaldoxime trimer - Google Patents [patents.google.com]

- 6. B25063.09 [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures from powders: bupropion hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. Formaldoxime trimer 62479-72-5 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzoyl Chloride: Synthesis, Applications, and Safety

A Note on Chemical Identification: This guide focuses on the chemical compound 3-(Trifluoromethyl)benzoyl chloride , which is registered under CAS Number 2251-65-2 . The CAS number 3473-11-8 provided in the topic query does not correspond to this molecule and appears to be an erroneous identifier. The information herein pertains exclusively to CAS 2251-65-2, a critical reagent in modern chemical synthesis.

Introduction

3-(Trifluoromethyl)benzoyl chloride (TFBC) is a specialized acyl chloride that has become an indispensable tool for researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. Its utility stems from the unique combination of a reactive benzoyl chloride moiety and the electronically influential trifluoromethyl (CF3) group. The CF3 group is a powerful bioisostere for other chemical groups and is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2]

This guide serves as a comprehensive technical resource for laboratory professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its reactivity, application-specific advantages, and the rigorous safety protocols required for its handling. As a potent and highly reactive chemical, a thorough grasp of its characteristics is paramount for both successful synthesis and operator safety.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of TFBC is the first step in its effective application. It is a colorless to light yellow liquid with a pungent odor, characteristic of acyl chlorides.[3][4] Its key identifiers and physical characteristics are summarized below.

Diagram 1: Chemical Structure of 3-(Trifluoromethyl)benzoyl chloride

Caption: Structure of 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2).

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2251-65-2 | [3][5] |

| Molecular Formula | C₈H₄ClF₃O | [3][5] |

| Molecular Weight | 208.57 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow clear liquid | [2][3][4] |

| Density | ~1.383 - 1.4 g/cm³ at 25°C | [3][7] |

| Boiling Point | 184-186 °C at 750 mmHg | [7] |

| Refractive Index | n20/D ~1.477 | [7] |

| Purity (Typical) | ≥98.0% | [1][3] |

| Synonyms | m-Trifluoromethylbenzoyl chloride, α,α,α-Trifluoro-m-toluoyl chloride | [2][3][5] |

Section 2: Synthesis and Core Reactivity

As an acyl chloride, TFBC is a powerful electrophile primarily used as an intermediate to introduce the 3-(trifluoromethyl)benzoyl moiety into a target molecule.[1] This is typically achieved through acylation reactions with nucleophiles like amines (forming amides), alcohols (forming esters), and carbanions.

The presence of the electron-withdrawing CF3 group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making TFBC more reactive than unsubstituted benzoyl chloride. This heightened reactivity necessitates careful control of reaction conditions, such as temperature and stoichiometry, to prevent side reactions.

Diagram 2: General Acylation Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 6. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Formaldoxime Hydrochloride

Abstract

Formaldoxime hydrochloride (CAS 3473-11-8), the hydrochloride salt of the simplest oxime, is a versatile reagent in both synthetic and analytical chemistry.[1][2] Its efficacy in these applications is fundamentally governed by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. We will explore its solubility profile across a range of common laboratory solvents, detail a robust protocol for experimental solubility determination, and discuss the causal factors behind its solubility behavior. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's properties to ensure reproducible and successful experimental outcomes.

Introduction to this compound

Formaldoxime (H₂C=NOH) is the oxime of formaldehyde.[3] In its pure form, it is a colorless liquid prone to polymerization into a cyclic trimer.[1][3] To enhance stability and ease of handling, it is almost exclusively used as its hydrochloride salt ([H₂C=NOH₂]⁺Cl⁻) or generated in situ.[1][4] This salt form is a white to off-white crystalline solid.[5]

The utility of this compound spans several domains:

-

Organic Synthesis: It is a key reagent for converting aryl diazonium salts into aryl aldehydes.[1][4]

-

Analytical Chemistry: It serves as a ligand for the spectrophotometric determination of various metal ions, such as manganese and iron.[4]

-

Medicinal Chemistry: The oxime functional group is a significant pharmacophore found in numerous FDA-approved drugs, including antibiotics and acetylcholinesterase reactivators, highlighting the importance of oxime-containing building blocks in drug discovery.[6][7][8]

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for running reactions, preparing stock solutions for analytical assays, and developing purification strategies. In drug development, poor solubility can severely hamper in vitro testing and lead to poor bioavailability, making solubility assessment a critical early-stage activity.[9][10]

Theoretical Principles of Solubility

The solubility of a compound is determined by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction.

This compound is an ionic salt. When it dissolves, the crystal lattice energy must be overcome by the energy released from the solvation of its constituent ions, [H₂C=NOH₂]⁺ and Cl⁻.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. Water and alcohols can effectively solvate both the cation and the anion of this compound. The positively charged nitrogen and the hydroxyl group of the formaldoxime cation can act as hydrogen bond donors, while the oxygen and the chloride anion act as hydrogen bond acceptors. This strong solvation interaction is the primary driver for its high solubility in these solvents.[1]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but lack O-H bonds. Dimethyl sulfoxide (DMSO) is a particularly powerful, highly polar solvent capable of dissolving a wide range of polar and nonpolar compounds.[11][12] It is an excellent hydrogen bond acceptor and can effectively solvate the [H₂C=NOH₂]⁺ cation.

-

Non-Polar Solvents (e.g., Hydrocarbons, Ethers): These solvents lack significant dipole moments and cannot form strong interactions with ionic species. The energy required to break the ionic lattice of this compound is not compensated by solvation energy, resulting in very poor solubility.[13]

Solubility Profile of this compound

The following table summarizes the known and predicted solubility of this compound in various common laboratory solvents. Quantitative data for this specific compound is not always readily available in literature; therefore, some entries are qualitative descriptions based on its chemical structure and established principles.

| Solvent | Solvent Type | Solubility | Rationale & Comments |

| Water (H₂O) | Polar Protic | Highly Soluble | Excellent hydrogen bonding and ion-dipole interactions. A reported solubility for the parent formaldoxime is ~170 g/L at 20°C, and the hydrochloride salt is expected to be even more soluble.[1][4] |

| Methanol (CH₃OH) | Polar Protic | Soluble | Good hydrogen bonding capabilities. Often used as a solvent for its synthesis.[1] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, capable of strong hydrogen bonding and ion-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of dissolving many salts.[11] The hydrochloride salt is known to dissolve and completely dissociate into the monomeric oxime in DMSO.[14] |

| Acetone (CH₃COCH₃) | Polar Aprotic | Sparingly Soluble | Moderate polarity but a weaker hydrogen bond acceptor than DMSO. |

| Dichloromethane (CH₂Cl₂) | Non-Polar | Insoluble | Lacks the polarity and hydrogen bonding ability to overcome the lattice energy of the salt. |

| Diethyl Ether (C₂H₅OC₂H₅) | Non-Polar | Insoluble | Non-polar nature prevents effective solvation of ions. |

| Toluene (C₇H₈) | Non-Polar | Insoluble | Aromatic hydrocarbon with very low polarity. |

| Hexanes (C₆H₁₄) | Non-Polar | Insoluble | Aliphatic hydrocarbon, completely non-polar.[13] |

Experimental Determination of Thermodynamic Solubility

For drug discovery and development, the "gold standard" for determining the equilibrium (thermodynamic) solubility is the shake-flask method .[15][16] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices

The shake-flask method is favored for its reliability and direct measurement of thermodynamic equilibrium.[15] The core principle is to allow sufficient time and agitation for the dissolution and precipitation processes to reach a steady state. The choice of incubation time (typically 24 hours or more) is critical to ensure that a true equilibrium is reached, as kinetically trapped supersaturated solutions can lead to an overestimation of solubility.[10][15] Temperature control is equally vital, as solubility is temperature-dependent.[17]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, Water, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., 2-5 mg).

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After incubation, let the vials stand to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Factors Influencing Solubility

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. For critical applications, solubility should be determined at the specific temperature of the experiment.

-

pH: For a hydrochloride salt of a weak base like formaldoxime, pH can play a role. In aqueous solutions, the equilibrium [H₂C=NOH₂]⁺ ⇌ H₂C=NOH + H⁺ exists. According to Le Châtelier's principle, in highly acidic solutions, the equilibrium will shift to the left, favoring the charged (and more water-soluble) species. In basic solutions, the equilibrium shifts to the right, forming the free oxime, which may be less soluble.

-

Purity: The presence of impurities can affect the measured solubility. It is essential to use a pure, well-characterized sample of the compound.[18]

Practical Applications & Solvent Selection

-

Reaction Medium: For synthetic transformations, a solvent must be chosen in which both this compound and other reactants are sufficiently soluble. Methanol and water are common choices for its synthesis and subsequent reactions.[1]

-

Stock Solution Preparation: For analytical and biological assays, DMSO is an excellent choice for preparing high-concentration stock solutions due to its powerful solvating ability and miscibility with aqueous media.[11] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid artifacts.

-

Purification: The differential solubility of this compound can be exploited for purification. It can be precipitated from a reaction mixture in a polar solvent like methanol by the addition of a non-polar anti-solvent like diethyl ether.

Safety and Handling

This compound is classified as a hazardous substance. It may be harmful if swallowed, and causes skin, eye, and respiratory irritation.[19][20]

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[21]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20]

-

Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[19][21]

Conclusion

The solubility of this compound is dictated by its ionic nature and its ability to participate in strong intermolecular interactions. It exhibits high solubility in polar protic solvents like water and alcohols and good solubility in polar aprotic solvents like DMSO. Conversely, it is insoluble in non-polar solvents. For precise and reproducible scientific outcomes, especially in the context of drug development, determining solubility via a robust, validated method like the shake-flask protocol is essential. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently handle and utilize this compound in their work.

References

- 1. Formaldoxime Reagent for Research Applications [benchchem.com]

- 2. Formaldehyde, oxime, hydrochloride (1:1) | CH4ClNO | CID 20257314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formaldoxime - Wikipedia [en.wikipedia.org]

- 4. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 5. This compound, 97% | 62479-72-5 | www.ottokemi.com [ottokemi.com]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. gchemglobal.com [gchemglobal.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Spectroscopic Data of Formaldoxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Formaldoxime (H₂C=NOH), the simplest oxime, is a versatile reagent in organic synthesis. However, its inherent instability necessitates its preparation and handling as the more stable hydrochloride salt. This technical guide provides a comprehensive analysis of the spectroscopic data of formaldoxime hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as an essential resource for the accurate identification, characterization, and quality control of this important chemical entity in research and development settings. We will delve into the underlying principles of the spectroscopic signatures observed, providing not just the data, but the scientific rationale for their interpretation.

Introduction: The Dichotomy of Formaldoxime's Reactivity and Stability

Formaldoxime is a valuable C1 building block, yet its monomeric form is prone to polymerization.[1] To harness its synthetic utility, it is commonly generated in situ or handled as its more stable crystalline hydrochloride salt.[2] In the solid state and in acidic solutions, formaldoxime exists predominantly as its cyclic trimer, 1,3,5-trihydroxyhexahydro-1,3,5-triazine hydrochloride.[2] However, upon neutralization, this trimer can depolymerize to yield the monomeric formaldoxime, which exists in equilibrium with the trimer in aqueous solutions.[2] Understanding the spectroscopic characteristics of both the stable trimer hydrochloride and the monomeric form it generates is paramount for any researcher utilizing this reagent. This guide will provide a detailed exposition of the NMR and IR spectroscopic data, elucidating the structural nuances of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structure and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The spectra are highly dependent on the solvent and the pH, reflecting the equilibrium between the trimeric and monomeric forms.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of this compound provides distinct signals for the monomeric and trimeric species.

In Deuterium Oxide (D₂O): An Equilibrium in Action

When formaldoxime trimer hydrochloride is dissolved in D₂O, an equilibrium is established between the trimer and the monomer. The position of this equilibrium is pH-dependent, with higher pH favoring the monomeric form.[2]

A seminal study by Jensen and Holm in Acta Chemica Scandinavica provides critical insight into this behavior. Their analysis of neutralized solutions of formaldoxime trimer hydrochloride in D₂O reveals the presence of monomeric formaldoxime.[2] The methylene protons (=CH₂) of the monomer appear as a characteristic AB system, a pair of doublets, due to their diastereotopic nature.

Table 1: ¹H NMR Spectroscopic Data for Monomeric Formaldoxime in D₂O [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.11 | Doublet | =CH₂ (one proton) |

| 6.61 | Doublet | =CH₂ (one proton) |

Note: The hydroxyl proton (-OH) signal is typically not observed in D₂O due to rapid deuterium exchange.

In Chloroform-d (CDCl₃): The Monomer Unveiled

By heating the solid trimer hydrochloride with sodium chloride under vacuum, a substantially pure gaseous flow of formaldoxime monomer can be obtained and dissolved in a non-polar solvent like CDCl₃ for analysis.[3]

Table 2: ¹H NMR Spectroscopic Data for Monomeric Formaldoxime in CDCl₃ [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.05 | Doublet | 8.5 | =CH₂ (one proton) |

| 6.48 | Doublet | 8.5 | =CH₂ (one proton) |

| 8.2-9.6 | Broad Singlet | - | N-OH |

Causality of Spectral Features: The observation of two distinct signals for the methylene protons in both D₂O and CDCl₃ is a direct consequence of the planar structure of the C=N bond, which renders the two protons chemically non-equivalent. The broadness of the N-OH signal in CDCl₃ is typical for exchangeable protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides a simple yet definitive signature for the carbon atom in formaldoxime.

Table 3: ¹³C NMR Spectroscopic Data for Monomeric Formaldoxime in CDCl₃ [3]

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | C=N |

Interpretation: The single peak at approximately 139 ppm is characteristic of a carbon atom involved in a carbon-nitrogen double bond (imine functionality). The specific chemical shift can be influenced by the solvent and the substituents on the nitrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy of this compound

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

Formaldoxime trimer hydrochloride

-

Deuterated solvents (D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of formaldoxime trimer hydrochloride for ¹H NMR (20-30 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O for observing the monomer-trimer equilibrium, or DMSO-d₆ for characterizing the trimer).

-

Ensure complete dissolution by gentle vortexing. The solution should be clear and free of particulate matter.

-

-

Data Acquisition:

-

Transfer the solution to a clean, dry NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using Fourier transformation.

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, referencing the data provided in this guide.

-

Workflow for NMR Analysis of this compound

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The solid-state spectrum is typically of the trimer hydrochloride.

Characteristic Vibrational Bands:

The IR spectrum of the solid obtained from neutralized formaldoxime trimer hydrochloride, which is polymeric, shows characteristic absorption bands.[2]

Table 4: Key IR Absorption Bands for Formaldoxime Polymer [2]

| Wavenumber (cm⁻¹) | Assignment |

| 1630 | C=N stretch (ν C=N) |

| 900 | N-O stretch (ν N-O) |

| 780 | CH₂ twist |

Interpretation of the Spectrum:

-

C=N Stretch: The absorption band around 1630 cm⁻¹ is a strong indicator of the presence of the imine (C=N) functional group.

-

N-O Stretch: The band at approximately 900 cm⁻¹ is characteristic of the N-O single bond stretch in the oxime moiety.

-

CH₂ Vibrations: The band at 780 cm⁻¹ corresponds to the twisting vibration of the methylene group.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, which may be involved in hydrogen bonding in the solid state.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR spectrum of solid formaldoxime trimer hydrochloride.

Materials:

-

Formaldoxime trimer hydrochloride

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, thoroughly grind 1-2 mg of formaldoxime trimer hydrochloride with approximately 100-200 mg of dry KBr. The mixture should be a fine, homogenous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in a sample holder and position it in the FT-IR spectrometer's beam path.

-

Acquire a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the obtained spectrum with the characteristic vibrational frequencies listed in this guide to confirm the presence of the expected functional groups.

-

Diagram of Spectroscopic Characterization Logic

Caption: Logical flow for the spectroscopic characterization of this compound.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic characterization of this compound is a nuanced task that requires an appreciation for its structural duality. NMR spectroscopy, particularly in D₂O, provides a unique opportunity to observe the dynamic equilibrium between the stable trimeric hydrochloride and the reactive monomeric form. The distinct ¹H and ¹³C NMR signatures, coupled with the characteristic vibrational bands in the IR spectrum, offer a robust analytical framework for the unambiguous identification and purity assessment of this vital synthetic reagent. By understanding the principles behind the observed spectroscopic data, researchers can confidently employ this compound in their synthetic endeavors, ensuring the integrity and reproducibility of their results.

References

synthesis of Formaldoxime hydrochloride using paraformaldehyde

An In-Depth Technical Guide to the Synthesis of Formaldoxime Hydrochloride Using Paraformaldehyde

Authored by: A Senior Application Scientist

Abstract

Formaldoxime (H₂C=NOH), the simplest oxime, is a versatile and crucial reagent in organic synthesis and analytical chemistry.[1] Due to the inherent instability of the free monomer, which readily polymerizes into a cyclic trimer, it is most commonly prepared and handled as its more stable aqueous solution or as this compound salt.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, utilizing paraformaldehyde as a solid, easily handled source of formaldehyde. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, address critical safety considerations, and outline methods for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood procedure for the preparation of this important synthetic building block.

Introduction: The Rationale for Paraformaldehyde

While aqueous formaldehyde solutions (formalin) are a common source of the C1 aldehyde, their use presents challenges, including the presence of methanol as a stabilizer and concentration variability.[4][5] Paraformaldehyde, a solid polymer of formaldehyde (typically 8-100 monomer units), offers a superior alternative for many applications.[5] It serves as a stable, storable source of anhydrous formaldehyde, which can be generated in situ through controlled depolymerization.[5][6] This process, typically initiated by heat or acid/base catalysis in a suitable solvent, releases monomeric formaldehyde directly into the reaction medium, ensuring a pure and reactive electrophile for subsequent steps.[4][5]

The synthesis of this compound from paraformaldehyde and hydroxylamine hydrochloride is a two-stage process conceptually:

-

Depolymerization: Conversion of solid paraformaldehyde into reactive monomeric formaldehyde.

-

Oximation: Nucleophilic attack of hydroxylamine on the formaldehyde, followed by dehydration and subsequent protonation to yield the stable hydrochloride salt.

Reaction Mechanism and Scientific Principles

Understanding the causality behind each step is critical for successful synthesis. The overall transformation relies on fundamental principles of carbonyl chemistry and equilibrium.

Stage 1: Paraformaldehyde Depolymerization

Paraformaldehyde exists in equilibrium with monomeric formaldehyde in solution.[4] This equilibrium is driven towards the monomer by heat.[4][7] In an aqueous acidic medium, such as the solution of hydroxylamine hydrochloride, the depolymerization is also acid-catalyzed, proceeding via protonation of the polyoxymethylene chain ends, followed by sequential release of formaldehyde units.

Caption: Paraformaldehyde depolymerization to monomeric formaldehyde.

Stage 2: Nucleophilic Addition and Oximation

This stage is a classic example of carbonyl condensation.[8]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the in situ-generated formaldehyde.[9] This forms a tetrahedral intermediate.

-

Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the protonation of the hydroxyl group on the original carbonyl carbon, turning it into a good leaving group (H₂O).

-

Elimination: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and yielding formaldoxime.

-

Salt Formation: In the acidic medium provided by the hydroxylamine hydrochloride starting material, the resulting formaldoxime is protonated, forming the stable, crystalline this compound salt.

References

- 1. Formaldoxime Reagent for Research Applications [benchchem.com]

- 2. Formaldoxime - Wikipedia [en.wikipedia.org]

- 3. Buy Formaldoxime | 75-17-2 [smolecule.com]

- 4. youtube.com [youtube.com]

- 5. Paraformaldehyde - Wikipedia [en.wikipedia.org]

- 6. Controlling the Depolymerization of Paraformaldehyde with Pd-Phosphine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. 31) The formaldehyde oxime used in the synthesis can be made by the stepw.. [askfilo.com]